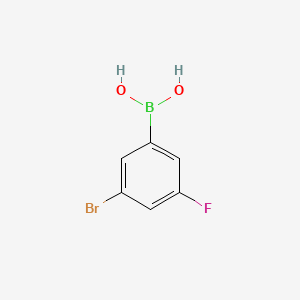

3-Bromo-5-fluorophenylboronic acid

カタログ番号 B1284257

CAS番号:

849062-37-9

分子量: 218.82 g/mol

InChIキー: UVKKALLRVWTDOY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

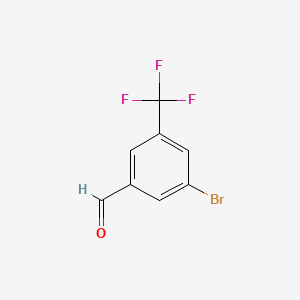

3-Bromo-5-fluorophenylboronic acid is a chemical compound with the empirical formula C6H5BBrFO2 . It has a molecular weight of 218.82 g/mol . This compound is used as a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Synthesis Analysis

The synthesis of 3-Bromo-5-fluorophenylboronic acid involves the lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles . Unfortunately, detailed information about the synthesis process is not available from the search results.Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluorophenylboronic acid is represented by the SMILES string OB(O)c1cc(F)cc(Br)c1 . The InChI key for this compound is UVKKALLRVWTDOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-5-fluorophenylboronic acid is a solid compound . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 329.0±52.0 °C at 760 mmHg . It has a molar refractivity of 41.1±0.4 cm3 . The polar surface area of this compound is 40 Å2 .科学的研究の応用

- Field : Organic Chemistry

- Application : This compound is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

- Method : The method involves the lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles .

- Results : The outcome of this reaction is the formation of functionalized dihalophenylboronic acid .

Preparation of Functionalized Dihalophenylboronic Acid

- Organic Synthesis

- Field : Organic Chemistry

- Application : This compound is extensively used in scientific research, particularly in organic synthesis.

- Method : The exact method of synthesis is not specified, but it typically involves the reaction of the boronic acid with other organic compounds under suitable conditions.

- Results : The resulting compounds have potential applications in various fields, including drug discovery and catalysis.

- Preparation of Functionalized Dihalophenylboronic Acid

- Field : Organic Chemistry

- Application : This compound is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

- Method : The method involves the lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles .

- Results : The outcome of this reaction is the formation of functionalized dihalophenylboronic acid .

特性

IUPAC Name |

(3-bromo-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKKALLRVWTDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584490 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-fluorophenyl)boronic acid | |

CAS RN |

849062-37-9 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-Azaspiro[3.5]nonane

666-08-0

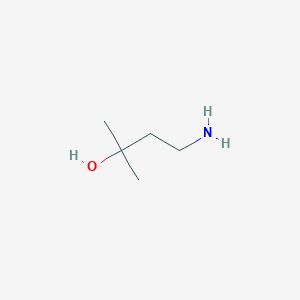

4-Amino-2-methylbutan-2-ol

26734-08-7

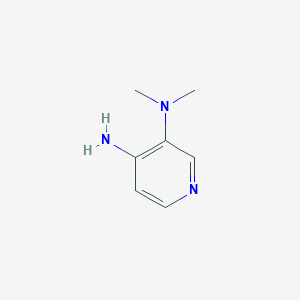

N3,N3-Dimethylpyridine-3,4-diamine

90008-37-0

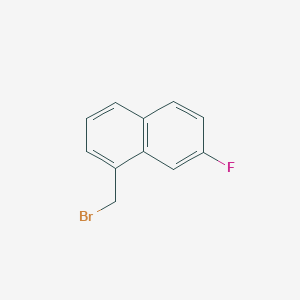

1-(Bromomethyl)-7-fluoronaphthalene

70631-50-4

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)